2-(4-Chloro-2-methoxyphenyl)-4-hydroxypyridine 2-(4-Chloro-2-methoxyphenyl)-4-hydroxypyridine
Brand Name: Vulcanchem
CAS No.: 1261905-28-5
VCID: VC11808299
InChI: InChI=1S/C12H10ClNO2/c1-16-12-6-8(13)2-3-10(12)11-7-9(15)4-5-14-11/h2-7H,1H3,(H,14,15)
SMILES: COC1=C(C=CC(=C1)Cl)C2=CC(=O)C=CN2
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol

2-(4-Chloro-2-methoxyphenyl)-4-hydroxypyridine

CAS No.: 1261905-28-5

Cat. No.: VC11808299

Molecular Formula: C12H10ClNO2

Molecular Weight: 235.66 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-2-methoxyphenyl)-4-hydroxypyridine - 1261905-28-5

Specification

CAS No. 1261905-28-5
Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
IUPAC Name 2-(4-chloro-2-methoxyphenyl)-1H-pyridin-4-one
Standard InChI InChI=1S/C12H10ClNO2/c1-16-12-6-8(13)2-3-10(12)11-7-9(15)4-5-14-11/h2-7H,1H3,(H,14,15)
Standard InChI Key WQUXAEBUYBCIEM-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)Cl)C2=CC(=O)C=CN2
Canonical SMILES COC1=C(C=CC(=C1)Cl)C2=CC(=O)C=CN2

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound consists of a pyridine core with two functional groups:

  • A hydroxyl group (-OH) at the 4-position, which introduces hydrogen-bonding capability and acidity (pKa ≈ 6–8 for pyridinols) .

  • A 4-chloro-2-methoxyphenyl group at the 2-position, contributing steric bulk and electronic effects. The chlorine atom (σp = 0.23) and methoxy group (σp = -0.27) create a push-pull electronic environment on the phenyl ring, influencing resonance stabilization and dipole moments .

Table 1: Hypothetical Physicochemical Properties (Derived from Analogs)

PropertyValue (Predicted)Source Analogy
Molecular FormulaC₁₂H₉ClNO₂ ,
Molecular Weight250.66 g/molCalculated
Melting Point160–170°C ,
Boiling Point390–410°C
LogP (Octanol-Water)2.1–2.5Estimated via ClogP
Solubility in Water~50 mg/L (25°C) ,

Synthetic Pathways and Reactivity

Retrosynthetic Analysis

Two primary routes are proposed based on methodologies for analogous chloropyridines :

Route A: Nucleophilic Aromatic Substitution (NAS)

  • Starting Material: 2-Chloro-4-hydroxypyridine ( , CAS 17368-12-6).

  • Substitution: React with 4-chloro-2-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base) to introduce the aryl group .

  • Yield Optimization: DMSO as a solvent enhances reaction efficiency at 80–100°C (yield: ~60–70%) .

Route B: Directed Ortho-Metalation

  • Starting Material: 4-Hydroxypyridine.

  • Functionalization:

    • Introduce chlorine via electrophilic substitution (Cl₂, FeCl₃).

    • Methoxyphenyl group added via Friedel-Crafts alkylation, though regioselectivity may require directing groups .

Key Challenges

  • Regioselectivity: Competing substitution at pyridine positions 2 vs. 6 requires careful control of reaction conditions .

  • Stability: The hydroxyl group may necessitate protection (e.g., silylation) during synthesis to prevent undesired side reactions .

Physicochemical and Spectroscopic Properties

Stability Profile

  • Thermal Stability: Decomposition observed above 250°C, consistent with pyridine derivatives .

  • Photostability: Susceptible to UV-induced degradation due to the aromatic chloro group; storage in amber containers recommended .

Spectroscopic Data (Predicted)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.35 (d, J = 5.6 Hz, H-3/H-5 pyridine),

    • δ 7.55–7.45 (m, aromatic H from phenyl),

    • δ 3.85 (s, OCH₃),

    • δ 10.2 (s, OH, exchangeable) .

  • IR (KBr): 3250 cm⁻¹ (O-H stretch), 1590 cm⁻¹ (C=N pyridine), 1250 cm⁻¹ (C-O methoxy) .

Biological and Agrochemical Applications

Antifungal Activity (Extrapolated from Analogs)

Chloropyridine derivatives exhibit notable antifungal properties. For example:

  • 3-Chloro-2-hydrazinopyridine analogs show 82.54% inhibition against Stemphylium lycopersici at 100 ppm .

  • Structural similarity suggests potential activity against Fusarium oxysporum and Botrytis cinerea, though empirical validation is required .

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